molecular formula C24H26N4O B5104411 3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No. B5104411
M. Wt: 386.5 g/mol
InChI Key: UGUIXPBPYHZESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one, commonly known as BHQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. BHQ belongs to the class of spiro compounds that possess a unique structural feature of a spiro-cyclohexane ring system fused to a benzo[h]quinazoline ring.

Mechanism of Action

The mechanism of action of BHQ is not well understood, but studies have suggested that it may act as a DNA intercalator, inhibiting DNA replication and transcription. BHQ has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the degradation of DNA and other cellular components.
Biochemical and physiological effects:
BHQ has been reported to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BHQ can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In vivo studies have shown that BHQ can reduce tumor growth in mice and has potential anti-cancer properties. However, the toxicity of BHQ in vivo has not been extensively studied, and more research is needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

BHQ has several advantages for lab experiments, including its high purity and yield, its unique structural features, and its potential applications in various fields. However, BHQ also has some limitations, including its potential toxicity in vivo and the lack of understanding of its mechanism of action. Additionally, BHQ is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the research and development of BHQ. One potential area of research is the synthesis of BHQ derivatives with improved properties, such as increased solubility, reduced toxicity, and enhanced bioactivity. Another area of research is the development of BHQ-based metal complexes with potential applications in catalysis and sensing. Additionally, more research is needed to fully understand the mechanism of action of BHQ and its potential applications in various fields, including cancer therapy, inflammation, and microbial infections.

Synthesis Methods

The synthesis of BHQ can be achieved through various methods, including the cyclization of 2-aminobenzophenone with benzaldehyde and hydrazine hydrate in ethanol under reflux conditions. Another method involves the reaction of 2-aminobenzophenone with benzaldehyde and ammonium acetate in acetic acid at room temperature. Both methods yield BHQ with high purity and yield.

Scientific Research Applications

BHQ has been widely used in scientific research due to its unique structural features and potential applications in various fields. BHQ has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a potential ligand for metal complexes. Additionally, BHQ has been studied for its potential application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

3-benzyl-2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c25-27-23-26-21-19-12-6-5-11-18(19)15-24(13-7-2-8-14-24)20(21)22(29)28(23)16-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16,25H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUIXPBPYHZESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NN)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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